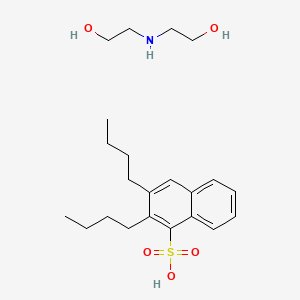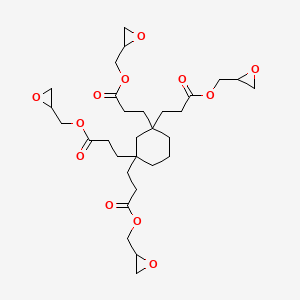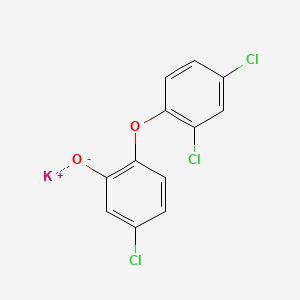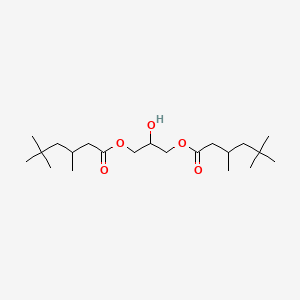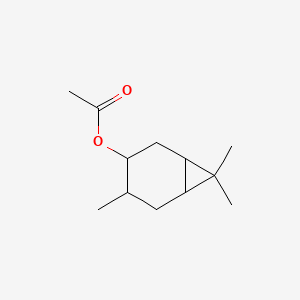
alpha,alpha'-(Oxybis(methylene))bisbenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol: is a chemical compound with the molecular formula C16H18O3 . It is characterized by the presence of two benzyl alcohol groups connected by an oxygen atom through methylene bridges. This compound is known for its unique structural properties, which include aromatic rings, hydroxyl groups, and an ether linkage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol typically involves the reaction of benzyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, linking two benzyl alcohol molecules via an ether bond. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours .
Industrial Production Methods: In industrial settings, the production of alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form benzyl ethers.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl ethers.
Substitution: Nitrobenzyl alcohol, halobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism by which alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets within proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Benzyl alcohol: Lacks the methylene bridge and ether linkage.
Phenoxyethanol: Contains an ether linkage but with a different aromatic structure.
Benzyl ether: Similar structure but without hydroxyl groups.
Uniqueness: Alpha,alpha’-(Oxybis(methylene))bisbenzyl alcohol is unique due to its combination of aromatic rings, hydroxyl groups, and an ether linkage, which confer distinct chemical and physical properties. This makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
83072-49-5 |
|---|---|
Molekularformel |
C16H18O3 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
2-(2-hydroxy-2-phenylethoxy)-1-phenylethanol |
InChI |
InChI=1S/C16H18O3/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 |
InChI-Schlüssel |
YUFBLWYGGOUMMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(COCC(C2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


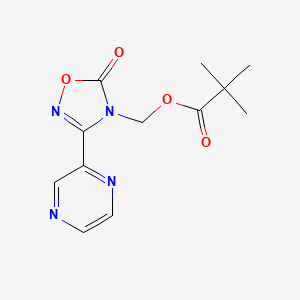

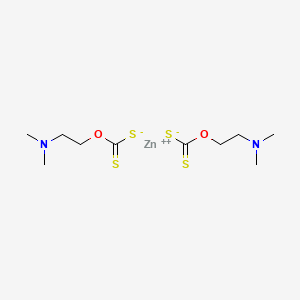

![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)

